Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

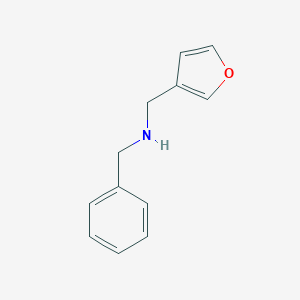

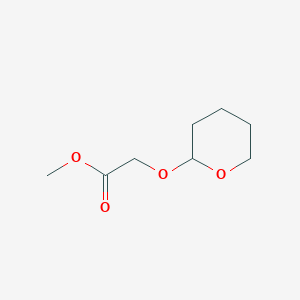

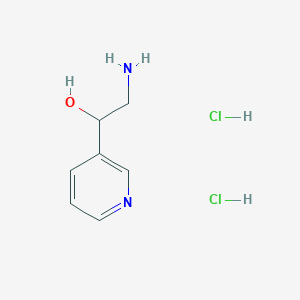

“Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” is a chemical compound with the molecular formula C8H14O4 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” consists of a tetrahydropyran ring attached to a methyl acetate group via an ether linkage . The molecular weight of this compound is 174.2 .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate :Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate plays a crucial role in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate. The process involves the esterification of 2-(hydroxy-phenyl)-acetic acid, followed by reactions with 3,4-dihydro-2H-pyran, tert-butyl nitrate ester, and iodomethane. The method boasts advantages such as easy operation, mild reaction conditions, and a high yield, with a total yield of 63.4% and a purity of 97.9%. The product's structure was confirmed through IR and 1H NMR spectroscopy (Zhang Guo-fu, 2012).

Chemical Reaction Applications

Formation of Tetrahydropyranyl Derivative of Propargyl Alcohol :The compound is involved in the formation of a tetrahydropyranyl derivative of propargyl alcohol, which is an intermediate in the production of methyl 4-hydroxy-2-butynoate. This process encompasses various chemical reactions such as acetal formation, acylation, Grignard reactions, and more, showcasing its versatility in organic syntheses (R. Earl & L. Townsend, 2003).

Prins-Type Cyclization of Oxonium Ions

Modification of Prins Cyclization :A novel application in cyclization reactions is seen where methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate derivatives are employed in Prins-type cyclization of oxonium ions. This method results in the formation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives with varying substitution patterns and molecular complexities (G. Fráter, U. Müller, & P. Kraft, 2004).

Biocatalytic Applications

Chemoselective Biocatalytic Synthesis :The compound is crucial in a chemoselective biocatalytic process for synthesizing (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one from its acetate precursor. This environmentally-friendly method involves the pancreatin powder-catalyzed cleavage of the acetyl group and is suitable for industrial applications due to its convenience and economical nature (Vincent Troiani, J. Cluzeau, & Zdenko Časar, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-(oxan-2-yloxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLKUYMAKPMCBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449576 |

Source

|

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate | |

CAS RN |

135643-82-2 |

Source

|

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

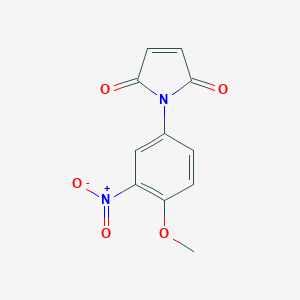

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)